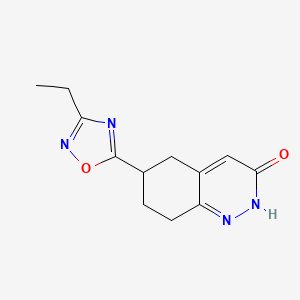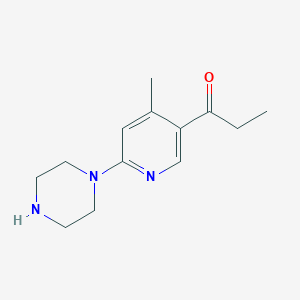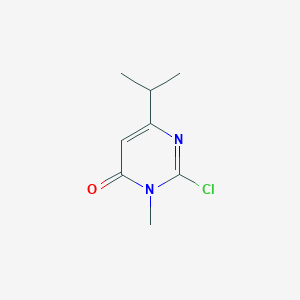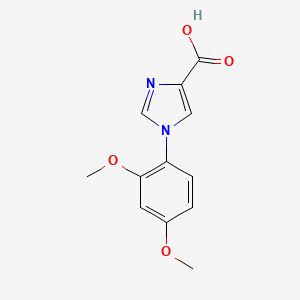
6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that features both an oxadiazole and a tetrahydrocinnolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the formation of the oxadiazole ring followed by the construction of the tetrahydrocinnolinone framework. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate hydrazides and nitriles to form the oxadiazole ring.
Condensation Reactions: Using intermediates such as ethyl acetoacetate and hydrazine derivatives to form the tetrahydrocinnolinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or tetrahydrocinnolinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings.
Tetrahydrocinnolinone Derivatives: Compounds with similar tetrahydrocinnolinone frameworks.
Uniqueness
6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to the combination of the oxadiazole and tetrahydrocinnolinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
6-(3-ethyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
InChI |
InChI=1S/C12H14N4O2/c1-2-10-13-12(18-16-10)7-3-4-9-8(5-7)6-11(17)15-14-9/h6-7H,2-5H2,1H3,(H,15,17) |
InChI Key |
FEDNZKILOURCBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC3=NNC(=O)C=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)

![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)



![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)




![5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11795620.png)

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11795629.png)
